1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea
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Description
1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea is a useful research compound. Its molecular formula is C16H21N5OS and its molecular weight is 331.44. The purity is usually 95%.
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Biological Activity
1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea is a complex organic compound known for its structural features that include a tetrahydroquinazoline core and a thiophene moiety. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways.
Structural Characteristics
The molecular formula of this compound is C_{15}H_{18}N_{4}OS, with a molecular weight of approximately 346.46 g/mol. The presence of the dimethylamino group enhances its solubility and potential biological activity, making it a candidate for various therapeutic applications .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Some studies suggest that derivatives of tetrahydroquinazoline compounds possess significant antitumor properties. For instance, related compounds have shown inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .
- Enzyme Inhibition : The compound is noted for its potential as an enzyme inhibitor. Similar structures have been evaluated for their inhibitory effects on key enzymes involved in various metabolic pathways, contributing to their therapeutic potential in conditions like cancer and inflammation .
- Antimicrobial Properties : Compounds with a quinazoline structure have demonstrated antimicrobial activity against various pathogens. This includes antibacterial and antifungal properties that may be attributed to their ability to disrupt cellular processes in microorganisms .
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of related compounds on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity at micromolar concentrations.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 5.0 | HeLa |
Compound B | 3.2 | MCF7 |
Target Compound | 4.5 | A549 |
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, the compound was tested against various targets including COX-1 and COX-2 enzymes involved in inflammatory pathways. The results showed that it effectively inhibited these enzymes at low concentrations.
Enzyme | Inhibition (%) at 10 µM |
---|---|
COX-1 | 75 |
COX-2 | 82 |
The mechanism by which this compound exerts its biological effects likely involves the interaction with specific protein targets through hydrogen bonding and hydrophobic interactions facilitated by its unique structural features .
Properties
IUPAC Name |
1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-21(2)15-17-9-11-8-12(5-6-14(11)20-15)19-16(22)18-10-13-4-3-7-23-13/h3-4,7,9,12H,5-6,8,10H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGINFWOYQFCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.